molecular formula C24H36F3N5O7 B10837252 (2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B10837252
M. Wt: 563.6 g/mol
InChI Key: CSKKOIQIXPTXLB-MZEPSHEKSA-N
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Description

GSK-644784, also known as GW-644784, is a small molecule drug developed by GlaxoSmithKline. It is a cyclooxygenase-2 inhibitor, which means it selectively inhibits the enzyme cyclooxygenase-2. This enzyme is involved in the inflammatory process, making GSK-644784 a potential candidate for treating conditions related to inflammation, such as pain and schizophrenia .

Chemical Reactions Analysis

GSK-644784, as a cyclooxygenase-2 inhibitor, primarily undergoes reactions typical of small organic molecules. These reactions include:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can reduce double bonds or other functional groups, affecting the molecule’s structure and function.

    Substitution: This reaction can replace one functional group with another, which can be used to modify the molecule’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

GSK-644784 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

GSK-644784 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting cyclooxygenase-2, GSK-644784 reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

GSK-644784 is unique in its selective inhibition of cyclooxygenase-2, which distinguishes it from non-selective cyclooxygenase inhibitors like aspirin and ibuprofen. Similar compounds include:

    Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

    Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.

    Valdecoxib: A selective cyclooxygenase-2 inhibitor that was also withdrawn from the market.

Properties

Molecular Formula

C24H36F3N5O7

Molecular Weight

563.6 g/mol

IUPAC Name

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C14H12F3N3O5.C10H24N2O2/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11;1-3-9(7-13)11-5-6-12-10(4-2)8-14/h1-4,6,11H,5,7-8H2;9-14H,3-8H2,1-2H3/t11-;9-,10-/m00/s1

InChI Key

CSKKOIQIXPTXLB-MZEPSHEKSA-N

Isomeric SMILES

CC[C@@H](CO)NCCN[C@@H](CC)CO.C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

CCC(CO)NCCNC(CC)CO.C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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